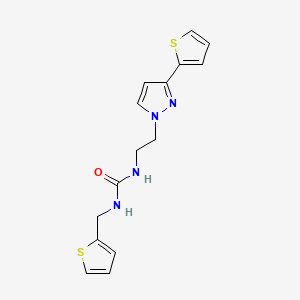
1-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a urea derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Scientific Research Applications
Hydrogel Formation and Anion Influence
Anion Tuning of Rheology and Morphology in Hydrogelators
The study by Lloyd and Steed (2011) examines how anions affect the rheology, morphology, and gelation properties of hydrogelators, specifically focusing on a urea derivative. This research highlights the potential of urea derivatives in creating tunable hydrogels, which could have implications in drug delivery systems and tissue engineering Lloyd & Steed, 2011.
Enzyme Inhibition
MAP Kinase p38α Inhibition for Anti-inflammatory Applications
The study by Getlik et al. (2012) presents the design, synthesis, and biological evaluation of N-pyrazole, N'-thiazole ureas as potent inhibitors of the p38α MAP kinase. This enzyme plays a crucial role in inflammatory processes, and its inhibition by urea derivatives could lead to new anti-inflammatory drugs Getlik et al., 2012.
Synthesis of Novel Compounds
Synthesis of Novel Pyridine and Naphthyridine Derivatives
Abdelrazek et al. (2010) explore the synthesis of novel derivatives involving reactions with urea. These compounds have potential applications in pharmaceuticals and materials science, demonstrating the utility of urea derivatives in the synthesis of complex molecules Abdelrazek et al., 2010.
Antimicrobial and Anticancer Activities
Antibacterial Evaluation of Heterocyclic Compounds
The study by Azab et al. (2013) focuses on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, derived from urea reactions, showcasing their antibacterial potential. This illustrates the role of urea derivatives in developing new antimicrobial agents Azab et al., 2013.
Acaricidal Activity
Synthesis and Acaricidal Activity
A study by Xie Xian-ye (2007) on N-substituted-phenyl-N'-(1-methyl-3-ethyl-4-chloro-5-pyrazole-formyl)(thio)ureas showcases their acaricidal activity. This research indicates the potential of urea derivatives in pest control, particularly in acaricidal formulations Xie Xian-ye, 2007.
properties
IUPAC Name |
1-(thiophen-2-ylmethyl)-3-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS2/c20-15(17-11-12-3-1-9-21-12)16-6-8-19-7-5-13(18-19)14-4-2-10-22-14/h1-5,7,9-10H,6,8,11H2,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUCVXXMOCJREV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NCCN2C=CC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

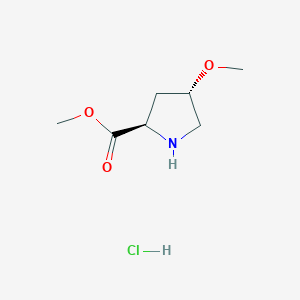
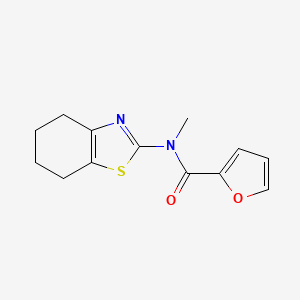
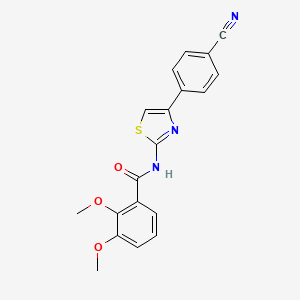
![N-benzyl-4-[(3-fluoro-4-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide](/img/structure/B2961119.png)
![Ethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B2961121.png)

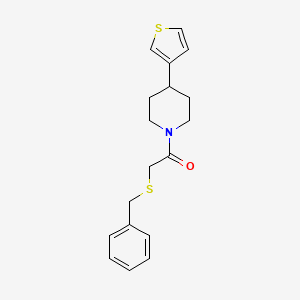
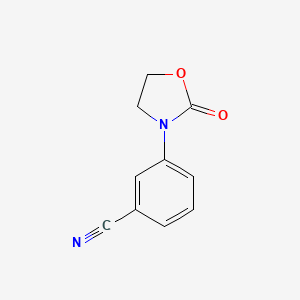
![methyl 4-[({(2Z)-2-[(phenylsulfonyl)imino]-2,3-dihydro-1,3-thiazol-4-yl}acetyl)amino]benzoate](/img/structure/B2961128.png)
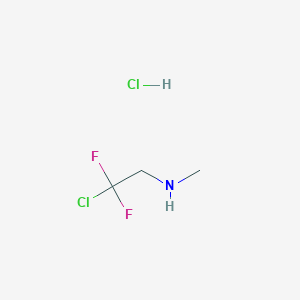
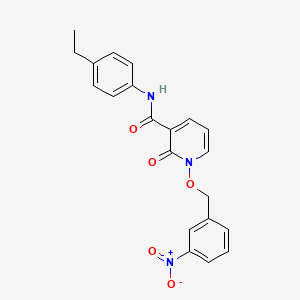
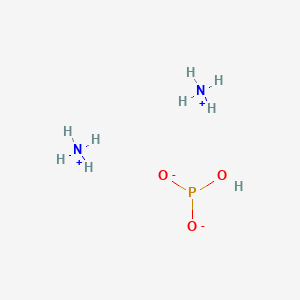
![4-chloro-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2961134.png)
![Ethyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2961135.png)